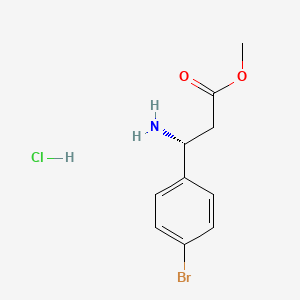![molecular formula C12H15BrFNO2 B6156321 tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1895977-80-6](/img/no-structure.png)
tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It is also known as TERT-BUTYL 4- (BROMOMETHYL)PHENYLCARBAMATE .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation method of a related compound involves the reaction of tert-butanol, pyridine, and 4-bromomethyl phenyl acyl chloride at 10-30°C for 5 hours . After the reaction, water is added to the reaction flask, and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” can be analyzed based on its molecular formula C12H16BrNO2 . It contains 16 heavy atoms, including 6 aromatic heavy atoms .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” are not available, related compounds such as N-t-Boc-2-bromoethylamine are used as building blocks for preparing fluorinated spacers having nucleophilic and electrophilic termini .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” can be predicted based on its molecular structure. It has a predicted boiling point of 309.7±25.0 °C and a predicted density of 1.376±0.06 g/cm3 . The compound is expected to have high gastrointestinal absorption and permeability across the blood-brain barrier .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl carbamate with 2-(bromomethyl)-4-fluorobenzyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "2-(bromomethyl)-4-fluorobenzyl bromide", "base (e.g. potassium carbonate)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Dissolve tert-butyl carbamate in a suitable solvent (e.g. DMF or DMSO).", "Add a base (e.g. potassium carbonate) to the solution and stir for a few minutes.", "Add 2-(bromomethyl)-4-fluorobenzyl bromide to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "Work up the reaction mixture by pouring it into water and extracting the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography or recrystallization from a suitable solvent." ] } | |
Número CAS |
1895977-80-6 |
Nombre del producto |
tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate |
Fórmula molecular |
C12H15BrFNO2 |
Peso molecular |
304.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




